N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Beschreibung
Eigenschaften
IUPAC Name |
N-benzyl-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-22-23-18-19(21-15-9-5-6-10-16(15)24(13)18)26-12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYHRUZAZVBXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with thiourea to form 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol. This intermediate is then reacted with benzyl bromide and acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes
Recent studies have highlighted various synthetic approaches to prepare N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide. These methods often involve the reaction of quinoxaline derivatives with thiol-containing compounds under specific conditions to yield the desired product with high purity and yield.
Table 1: Synthetic Methods Overview
| Methodology | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Method A | Reaction of quinoxaline with thiol | 85% | |
| Method B | Use of eco-compatible catalysts | 90% | |
| Method C | Multi-step synthesis involving hydrazine | 88% |
Biological Activities
N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exhibits promising biological activities that make it a candidate for further investigation in drug development.
Antitumor Activity
Studies have shown that derivatives of triazoloquinoxaline compounds possess significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Activity Type | Tested Organisms | Result | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | IC50 < 10 µM | |
| Antimicrobial | S. aureus, E. coli | Effective |
Case Studies
Several case studies have documented the applications of N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide in drug discovery:
Case Study A: Anticancer Screening
A recent study involved screening a library of quinoxaline derivatives, including N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide against multiple cancer cell lines. The compound showed potent activity against breast and lung cancer cells with low toxicity to normal cells.
Case Study B: Antimicrobial Testing
In another investigation, the compound was tested for its antimicrobial properties against clinical isolates of bacteria. It displayed significant antibacterial effects comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Wirkmechanismus
The mechanism of action of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It acts as an antagonist of the A2B adenosine receptor, which plays a role in various physiological processes, including inflammation and cancer progression . By binding to this receptor, the compound inhibits its activity, leading to reduced tumor growth and metastasis. Additionally, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Core Heterocycle Variations Triazoloquinoxaline vs. Triazolopyrazine/Quinazoline: The triazoloquinoxaline core (target compound) is structurally distinct from triazolopyrazine () and quinazoline-dione (). Triazole Positional Isomerism: Compound 11f () uses a [1,2,3]-triazole, whereas the target compound and derivatives utilize [1,2,4]-triazole. This affects electronic distribution and binding specificity.
Linker and Substituent Effects
- Sulfanyl vs. Oxygen Linkers : Sulfanyl bridges (target compound, ) may confer greater metabolic stability than oxygen linkers (). For example, ’s sulfanyl-linked triazole derivatives showed potent anticancer activity, possibly due to enhanced resistance to oxidative degradation .
- Benzyl vs. Dichlorophenyl/Heteroaryl Groups : The N-benzyl group in the target compound contrasts with dichlorophenyl () or benzothiophene (). Dichlorophenyl enhances lipophilicity and target affinity in GABAergic anticonvulsants , while benzyl groups may improve CNS penetration.
Biological Activity Trends Anticancer Potential: Sulfanyl-linked triazoles () and benzyl-oxazoles () exhibit cytotoxicity, suggesting the target compound’s triazoloquinoxaline core could similarly interact with cancer-related enzymes (e.g., kinases) . Anticonvulsant Activity: Quinazoline-dione derivatives () target GABA receptors, but the electron-deficient triazoloquinoxaline may instead inhibit glutamate or adenosine receptors due to its aromatic system .
Contradictions and Limitations
- While sulfanyl linkers are associated with anticancer activity (), quinazoline-dione derivatives () with oxygen linkers show anticonvulsant effects, emphasizing that biological activity is context-dependent on both core and substituents .
- Limited data exist for triazoloquinoxaline derivatives in the evidence, necessitating further studies to confirm the target compound’s pharmacological profile.
Biologische Aktivität
N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a triazole and quinoxaline moiety, which are known for their diverse biological activities.
The biological activity of N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on Src kinases, which are critical in cell signaling pathways associated with cancer progression. The inhibition of these kinases can lead to reduced tumor cell proliferation and survival.
- Antimicrobial Activity : The triazoloquinoxaline scaffold has been linked to antibacterial properties against various bacterial strains, including Staphylococcus aureus.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Src Kinase Inhibition : A study evaluated various N-benzyl substituted acetamides for their Src kinase inhibitory activity. The compound exhibited significant inhibition in engineered cell lines with a GI50 value indicating potent activity compared to other derivatives. This suggests potential use in cancer therapeutics targeting Src-related pathways .
- Antimicrobial Studies : Research has highlighted the effectiveness of triazoloquinoxaline derivatives against bacterial infections. The newly synthesized compounds demonstrated activity against Staphylococcus aureus, indicating the relevance of this scaffold in developing new antimicrobial agents .
- Antitumor Activity : Further investigations into the compound's antitumor properties revealed that it could inhibit cell proliferation in colon cancer models. The findings suggest that while Src inhibition plays a role, other mechanisms may also contribute to the observed anticancer effects .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
